Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid is a compound that combines the therapeutic properties of thalidomide with a propargyne moiety and a polyethylene glycol (PEG) chain, specifically with a carboxylic acid functional group. This compound is primarily explored for its potential applications in drug delivery systems and bio-orthogonal chemistry. Thalidomide itself is known for its immunomodulatory effects and has been used in treating conditions such as multiple myeloma and leprosy. The addition of propargyne and PEG enhances its solubility, stability, and bioavailability, making it suitable for various biomedical applications.
The synthesis and development of Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid are often carried out by specialized biotechnology companies focused on drug discovery and bioconjugation techniques. For instance, companies like Confluore Biotechnology provide high-purity reagents necessary for constructing complex molecules like this compound .
This compound can be classified under:
The synthesis of Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid typically involves several key steps:
The reactions typically involve:
The molecular structure of Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid consists of:
Key characteristics include:
Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid can participate in various chemical reactions:
The efficiency of these reactions can be influenced by factors such as:
The mechanism of action for Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid primarily revolves around:
Studies have shown that modifications like PEGylation enhance the pharmacokinetic profile of thalidomide derivatives, leading to improved therapeutic outcomes in clinical settings.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid has several scientific uses:
Thalidomide-Propargyne-PEG3-COOH incorporates a thalidomide-derived moiety that serves as a high-affinity ligand for the E3 ubiquitin ligase substrate receptor cereblon (CRBN). This interaction is structurally defined by the thalidomide component binding to the tri-tryptophan pocket within CRBN's C-terminal domain, facilitating the formation of the CRL4CRBN ubiquitin ligase complex (comprising damaged DNA-binding protein 1, Cullin 4, and regulator of cullins 1) [2] [5]. Upon binding, CRBN undergoes a conformational change that enables substrate recognition. Recent research identifies that CRBN intrinsically recognizes endogenous proteins bearing C-terminal cyclic imide degrons—post-translational modifications resulting from asparagine or glutamine cyclization. Thalidomide-based ligands, including that within Thalidomide-Propargyne-PEG3-COOH, mimic this physiological degron, thereby co-opting the ligase for targeted protein ubiquitination [2].
The recruitment efficiency is quantified through binding affinity measurements, with thalidomide derivatives typically exhibiting dissociation constants (Kd) in the low micromolar to nanomolar range. This precise molecular mimicry enables the hijacking of the ubiquitin-proteasome system for therapeutic protein degradation without requiring endogenous degron presence on the target protein [1] [5].
Table 1: Comparative Binding Affinities of Thalidomide-Based PROTAC Linkers
Linker Structure | CRBN Kd (μM) | Ternary Complex Cooperativity (α) |
---|---|---|
Thalidomide-Propargyne-PEG1-COOH | 3.8 ± 0.4 | 8.2 |
Thalidomide-Propargyne-PEG2-COOH | 2.1 ± 0.3 | 12.6 |
Thalidomide-Propargyne-PEG3-COOH | 1.5 ± 0.2 | 18.9 |
Thalidomide-Propargyne-PEG3-COOH exemplifies the heterobifunctional architecture central to proteolysis-targeting chimeras (PROTACs), comprising three elements: (i) a cereblon-binding thalidomide pharmacophore, (ii) a polyethylene glycol triethylene glycol (PEG3) linker, and (iii) a terminal alkyne group for conjugation via click chemistry. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands, forming a triazole linkage critical for constructing the full PROTAC molecule [3] [7] [8].
The PEG3 linker (molecular weight: 472.44 g/mol) balances hydrophilicity, flexibility, and spatial separation. Its ether oxygen atoms form hydrogen bonds with solvent water, enhancing aqueous solubility (>100 mg/mL in dimethyl sulfoxide). This contrasts with alkyl chain linkers, which reduce solubility and impair cellular permeability. The PEG3 spacer’s optimal length (approximately 15 Å) minimizes steric clashes during ternary complex formation while enabling sufficient proximity between cereblon and the target protein [7] [8] [10]. Synthetic routes involve coupling thalidomide-4-amine with propargyl-PEG3-acid using peptide coupling reagents like HATU, achieving yields >95% purity after reverse-phase chromatography. The terminal alkyne remains stable under physiological conditions, enabling bioorthogonal conjugation [7] [10].
Table 2: Synthetic Characterization of Thalidomide-Propargyne-PEG3-COOH
Property | Specification |
---|---|
Molecular Formula | C23H24N2O9 |
CAS Number | 2797649-54-6 |
Linker Length | 17 atoms (PEG3 + propargyl) |
Alkyne Reactivity | CuAAC with azides, SPAAC with DBCO/BCN |
Aqueous Solubility | >100 mg/mL in dimethyl sulfoxide |
The efficacy of Thalidomide-Propargyne-PEG3-COOH-derived PROTACs hinges on the formation of a productive ternary complex (PROTAC:CRBN:target protein), governed by cooperative binding kinetics. Surface plasmon resonance studies reveal that PROTACs incorporating PEG3 linkers exhibit enhanced ternary complex stability due to reduced entropic penalties during complex assembly. For instance, PROTACs targeting bromodomain-containing protein 4 (BRD4) show ternary dissociation constants (Kd, ternary) as low as 2–4 nM when using PEG3 linkers, compared to >60 nM for binary PROTAC:CRBN interactions. This positive cooperativity (α >15) arises from supplementary protein-protein interactions between CRBN and the target protein, facilitated by the linker’s optimal length and flexibility [1] [4].
Thermodynamic studies using isothermal titration calorimetry demonstrate that PROTACs with PEG3 linkers achieve favorable enthalpy changes (ΔH = –40 to –60 kcal/mol) due to extensive hydrogen bonding and van der Waals contacts within the ternary complex. However, the entropic contribution (TΔS) remains positive due to solvent displacement and reduced conformational freedom upon complex formation. The net Gibbs free energy change (ΔG ≈ –12 kcal/mol) drives spontaneous complex assembly [4] [5]. Kinetic dissociation rates (koff) of ternary complexes are significantly slower (<10−4 s−1) than binary complexes, prolonging ubiquitin transfer efficiency. This "prolonged residence time" enables multiple ubiquitin transfers per PROTAC binding event, enhancing degradation efficiency [1].
Table 3: Kinetic Parameters of Ternary Complexes Involving PEG3-Linked PROTACs
Parameter | Binary Complex (PROTAC:CRBN) | Ternary Complex (PROTAC:CRBN:POI) |
---|---|---|
Kd (nM) | 67 ± 8 | 4.4 ± 1.0 |
kon (M−1s−1) | 1.2 × 105 | 3.8 × 106 |
koff (s−1) | 8.0 × 10−3 | 1.7 × 10−4 |
Cooperativity Factor (α) | 1 | 15.2 |
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